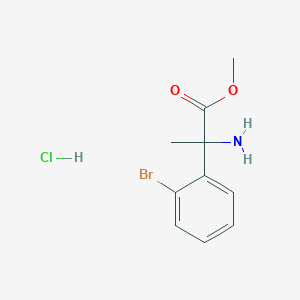
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of propanoic acid and contains both amino and bromophenyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of 2-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving multiple steps of synthesis, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride
- Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
Uniqueness
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in variations in biological activity and chemical properties compared to its isomers .
Biological Activity
Methyl 2-amino-2-(2-bromophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on various research studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C10H12BrClN2O2
- Molecular Weight: Approximately 291.57 g/mol
- Structure: Contains a brominated aromatic ring attached to an amino acid derivative, which influences its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Key aspects include:
- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity to enzymes and receptors.
- Hydrophobic Interactions: The bromophenyl group participates in hydrophobic interactions, which can modulate enzyme activity and receptor binding.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar compounds can selectively inhibit cancer cell lines, particularly in colorectal adenocarcinoma (Caco-2) cells. For instance:
- Cell Viability Assays: Compounds were tested at concentrations of 100 µM, revealing significant reductions in cell viability (39.8% for Caco-2 cells compared to untreated controls) .
- Mechanisms: The observed anticancer activity might involve induction of apoptosis and cell cycle arrest, similar to other compounds in its class .
Enzyme Inhibition and Receptor Binding
The compound is also studied for its potential to inhibit specific enzymes and bind to receptors:
- Enzyme Interactions: It has been utilized in studies examining enzyme interactions, which are crucial for understanding metabolic pathways and drug metabolism.
- Receptor Binding Studies: Ongoing research aims to elucidate the binding affinities of this compound against various biological targets, providing insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C10H13BrClNO2 |
|---|---|
Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-5-3-4-6-8(7)11;/h3-6H,12H2,1-2H3;1H |
InChI Key |
NTXQEFZVCUZEBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















